molecular formula C16H12N2O B14214388 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one CAS No. 543745-39-7

2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one

Cat. No.: B14214388
CAS No.: 543745-39-7
M. Wt: 248.28 g/mol
InChI Key: OVIXQTQXQIYLMV-UHFFFAOYSA-N
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Description

2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

CAS No.

543745-39-7

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one

InChI

InChI=1S/C16H12N2O/c1-9-6-7-13-11(8-9)15-14(16(19)18-13)10-4-2-3-5-12(10)17-15/h2-8,17H,1H3,(H,18,19)

InChI Key

OVIXQTQXQIYLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=CC=CC=C43

Origin of Product

United States

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